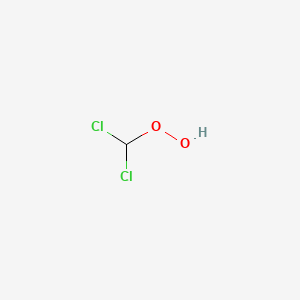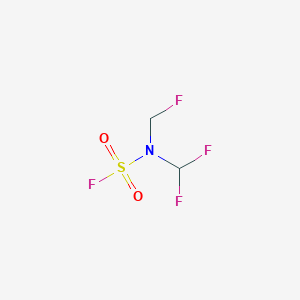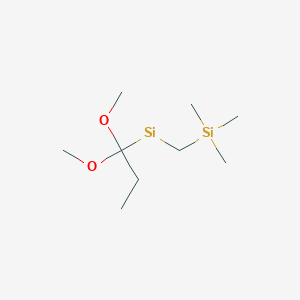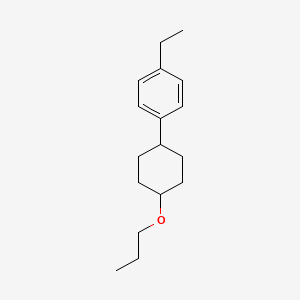![molecular formula C20H17NO2Se B14273398 Benzamide, N-phenyl-2-[(phenylmethyl)seleninyl]- CAS No. 164031-28-1](/img/structure/B14273398.png)
Benzamide, N-phenyl-2-[(phenylmethyl)seleninyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-phenyl-2-[(phenylmethyl)seleninyl]- is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core with a phenyl group and a seleninyl group attached to it. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-phenyl-2-[(phenylmethyl)seleninyl]- typically involves the reaction of benzamide with phenylmethyl seleninyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of Benzamide, N-phenyl-2-[(phenylmethyl)seleninyl]- follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, N-phenyl-2-[(phenylmethyl)seleninyl]- undergoes various chemical reactions, including:
Oxidation: The seleninyl group can be oxidized to form selenoxide derivatives.
Reduction: The compound can be reduced to form selenide derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions are typically carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Selenoxide derivatives.
Reduction: Selenide derivatives.
Substitution: Brominated or nitrated benzamide derivatives.
Aplicaciones Científicas De Investigación
Benzamide, N-phenyl-2-[(phenylmethyl)seleninyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Benzamide, N-phenyl-2-[(phenylmethyl)seleninyl]- involves its interaction with specific molecular targets and pathways. The seleninyl group is known to participate in redox reactions, which can modulate the activity of enzymes and other proteins. The compound may also interact with cellular membranes and affect signal transduction pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N-Phenylbenzamide: Similar structure but lacks the seleninyl group.
N-Phenyl-2-(phenylmethyl)benzamide: Similar structure but with a different substituent.
Uniqueness
Benzamide, N-phenyl-2-[(phenylmethyl)seleninyl]- is unique due to the presence of the seleninyl group, which imparts distinct redox properties and potential biological activities. This makes it a valuable compound for research in various fields, including chemistry, biology, and medicine.
Propiedades
Número CAS |
164031-28-1 |
|---|---|
Fórmula molecular |
C20H17NO2Se |
Peso molecular |
382.3 g/mol |
Nombre IUPAC |
2-benzylseleninyl-N-phenylbenzamide |
InChI |
InChI=1S/C20H17NO2Se/c22-20(21-17-11-5-2-6-12-17)18-13-7-8-14-19(18)24(23)15-16-9-3-1-4-10-16/h1-14H,15H2,(H,21,22) |
Clave InChI |
ZGLBOWVJCIBDRR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C[Se](=O)C2=CC=CC=C2C(=O)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Chloro-3-{[3-(methylsulfanyl)quinolin-4-yl]sulfanyl}quinoline](/img/structure/B14273335.png)

![Benzaldehyde, 2-[(acetyloxy)methyl]-3-methoxy-](/img/structure/B14273356.png)


![Diethyl [([1,1'-biphenyl]-2-yl)methyl]phosphonate](/img/structure/B14273367.png)

![4,4-Bis(methylsulfanyl)-7-oxo-2-[(trimethylsilyl)methyl]oct-1-en-3-yl carbonate](/img/structure/B14273376.png)

![(E)-1-(4-{[5-(4-Ethenylphenoxy)pentyl]oxy}phenyl)-2-(4-methoxyphenyl)diazene](/img/structure/B14273391.png)

